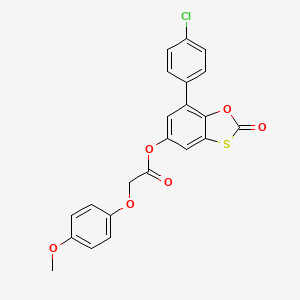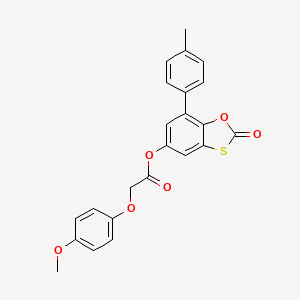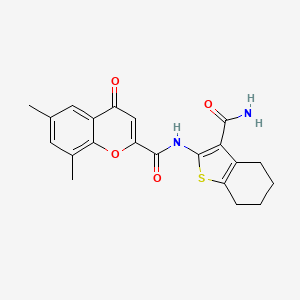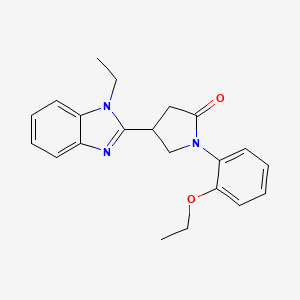![molecular formula C25H28N2O5S B11407514 N-{3-[(3-ethoxypropyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11407514.png)
N-{3-[(3-ethoxypropyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(3-Ethoxypropyl)carbamoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with a unique structure that combines elements of thiophene and chromene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(3-Ethoxypropyl)carbamoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. The process begins with the preparation of the cyclopenta[b]thiophene core, followed by the introduction of the ethoxypropyl carbamoyl group. The final steps involve the formation of the chromene ring and the attachment of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(3-Ethoxypropyl)carbamoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.
Scientific Research Applications
N-{3-[(3-Ethoxypropyl)carbamoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine: Potential medicinal applications include the development of new drugs or therapeutic agents. Its structural features may confer specific biological activities, making it a candidate for drug discovery.
Industry: In industrial settings, this compound could be used in the development of new materials or as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-{3-[(3-Ethoxypropyl)carbamoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(3-Ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide
- N-{3-[(3-Ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-5-carboxamide
Uniqueness
N-{3-[(3-Ethoxypropyl)carbamoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of structural elements, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H28N2O5S |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
N-[3-(3-ethoxypropylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-6,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C25H28N2O5S/c1-4-31-10-6-9-26-24(30)22-16-7-5-8-21(16)33-25(22)27-23(29)20-13-18(28)17-11-14(2)15(3)12-19(17)32-20/h11-13H,4-10H2,1-3H3,(H,26,30)(H,27,29) |
InChI Key |
PLHXGYQMQFAMLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=O)C4=C(O3)C=C(C(=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(3-fluorophenyl)-3-(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11407432.png)
![7-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11407437.png)
![3-{2-[(4,6-Dimethylpyrimidin-2-yl)amino]-4-(4-methoxyphenyl)-1,3-thiazol-5-yl}propanoic acid](/img/structure/B11407442.png)

![6,7-dimethyl-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide](/img/structure/B11407457.png)


![1-(4-chlorophenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11407491.png)
![5-methyl-2-{[3-(4-methylphenoxy)propyl]sulfanyl}-1H-benzimidazole](/img/structure/B11407493.png)
![2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-1,3-thiazol-5-amine](/img/structure/B11407507.png)


![2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B11407521.png)

